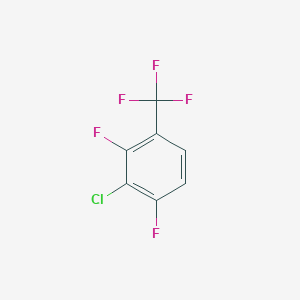

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

Übersicht

Beschreibung

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF5. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents under specific conditions. The reaction typically requires the presence of a catalyst such as aluminum chloride (AlCl3) and is carried out in a solvent like chloroform .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps like purification and distillation to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical and Physical Properties

- Molecular Formula : C7H2ClF5

- Molecular Weight : 216.53 g/mol

- CAS Number : 120770-03-8

- Structure : Contains chlorine and multiple fluorine substituents which influence its reactivity and stability.

Chemistry

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Suzuki–Miyaura Cross-Coupling Reaction : This compound is utilized to form new carbon-carbon bonds through oxidative addition and transmetalation processes .

Biology and Medicine

The compound is being investigated for its potential use in pharmaceuticals, especially for developing drugs that require fluorinated aromatic compounds. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts .

Industrial Applications

In industry, this compound is used in the production of:

- Agrochemicals : It can be a precursor for herbicides and pesticides due to its reactivity.

- Polymers : The compound is involved in synthesizing fluorinated polymers that have unique properties such as chemical resistance and thermal stability .

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Material : 2-chloro-4-fluorotoluene.

- Reagents : Trifluoromethylating agents such as trifluoromethyl iodide.

- Catalysts : Aluminum chloride (AlCl3) is commonly used under specific conditions .

Industrial Production

In industrial settings, large-scale reactors optimize reaction conditions for maximum yield and purity. The processes include purification steps like distillation to meet quality specifications .

Pharmaceutical Development

A study demonstrated the effectiveness of fluorinated compounds like this compound in enhancing the pharmacokinetic properties of drug candidates. The incorporation of fluorine atoms was shown to improve lipophilicity and metabolic stability, leading to better therapeutic profiles .

Agrochemical Applications

Research has indicated that derivatives of this compound can serve as effective herbicides due to their ability to inhibit specific biochemical pathways in target plants while exhibiting low toxicity to non-target species .

Summary

Wirkmechanismus

The mechanism by which 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with other molecules in chemical reactions. The electron-withdrawing groups on the benzene ring influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chlorobenzotrifluoride: Similar in structure but lacks the additional fluorine atoms.

1,4-Dichloro-2-(trifluoromethyl)benzene: Contains two chlorine atoms instead of one.

3-Chloro-1,2-difluoro-4-(trifluoromethyl)benzene: Differently positioned chlorine and fluorine atoms

Uniqueness

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is unique due to its specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in research and industry.

Biologische Aktivität

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene (CAS No. 120770-03-8) is a halogenated aromatic compound characterized by its unique molecular structure, which includes a chlorinated benzene ring with two fluorine atoms and a trifluoromethyl group. This compound is notable for its potential applications in organic synthesis and its interactions with biological systems. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

- Molecular Formula: C₇H₂ClF₅

- Molecular Weight: 216.54 g/mol

- Boiling Point: Approximately 85.6°C

- Structure: The presence of multiple fluorine atoms enhances the compound's reactivity compared to other halogenated benzenes.

Potential Biological Activities

-

Antimicrobial Properties:

- Halogenated compounds are frequently studied for their antimicrobial properties. For example, trichloromethyl-trifluoromethyl-benzenes have been reported to possess bactericidal and fungicidal actions .

- Although direct studies on this compound's antimicrobial efficacy are lacking, its structural analogs suggest potential in this area.

-

Toxicological Studies:

- Toxicological evaluations indicate that exposure to high concentrations may cause adverse effects on the reproductive system and other systemic health issues .

- In animal studies, significant concentrations of the compound were found in adipose tissue and lungs following inhalation exposure, indicating potential accumulation in biological systems .

- Sensitization Potential:

Table 1: Summary of Toxicological Findings

Research Insights

Research from various studies highlights the need for further investigation into the specific interactions of this compound within biological systems. The existing literature suggests that while the compound may share properties with other halogenated compounds, its unique structure necessitates dedicated studies to fully understand its biological implications.

Eigenschaften

IUPAC Name |

2-chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFUOBOYBXLKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559772 | |

| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120770-03-8 | |

| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.